



# Application of Technetium-99m Trofolastat in Monitoring Prostate Cancer Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Technetium-99m (99mTc) **Trofolastat** is a radiopharmaceutical imaging agent designed for Single Photon Emission Computed Tomography (SPECT) in conjunction with Computed Tomography (CT). It is a valuable tool in the management of prostate cancer, particularly for diagnosis, staging, and monitoring of treatment response. **Trofolastat** is a small molecule that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1][2][3] When labeled with the gamma-emitting radionuclide 99mTc, it allows for the sensitive and specific visualization of PSMA-expressing lesions throughout the body.[2][4]

This document provides detailed application notes and protocols for the use of 99mTc-**Trofolastat** in monitoring the response of prostate cancer to various therapies.

#### **Mechanism of Action**

99mTc-**Trofolastat** functions by binding with high affinity to the extracellular domain of PSMA. Following intravenous administration, the radiolabeled **Trofolastat** circulates and accumulates at sites of PSMA expression, which are predominantly prostate cancer cells. The gamma rays emitted by 99mTc are then detected by a SPECT camera, allowing for the three-dimensional localization of the cancerous tissue.



PSMA itself is not merely a passive biomarker; it is implicated in several signaling pathways that promote prostate cancer progression. Elevated PSMA expression has been shown to activate the PI3K-AKT-mTOR signaling pathway, a critical cascade for cell survival and proliferation. By visualizing the extent and intensity of 99mTc-**Trofolastat** uptake, clinicians and researchers can gain insights into the metabolic activity and potential aggressiveness of the tumor.



Click to download full resolution via product page



PSMA Signaling and Trofolastat Imaging

## **Application in Monitoring Treatment Response**

99mTc-**Trofolastat** SPECT/CT is a powerful tool for assessing the efficacy of various prostate cancer treatments, including androgen deprivation therapy (ADT), chemotherapy, and external beam radiotherapy.[5] By performing imaging before and after a therapeutic intervention, researchers can quantitatively and qualitatively assess changes in tumor burden and metabolic activity. A decrease in the number and intensity of PSMA-positive lesions is indicative of a positive treatment response, while stable or increased uptake may suggest treatment resistance or disease progression.[5][6]

## **Logical Workflow for Treatment Monitoring**





Click to download full resolution via product page

**Treatment Monitoring Workflow** 

## **Experimental Protocols**

# I. Protocol for Baseline 99mTc-Trofolastat SPECT/CT Imaging



This protocol is adapted from a phase 2 multicenter study and is intended for the initial staging and characterization of PSMA-positive lesions.[7][8]

- 1. Patient Preparation:
- No specific dietary restrictions are required.
- Ensure the patient is well-hydrated.
- Obtain written informed consent.
- Review patient's medical history, including any prior prostate cancer therapies.
- 2. Radiopharmaceutical Preparation and Administration:
- Prepare 99mTc-**Trofolastat** according to the manufacturer's instructions.
- Administer an intravenous injection of 740 ± 111 MBq of 99mTc-**Trofolastat**.[8]
- 3. Imaging Acquisition:
- Imaging is performed 3-6 hours post-injection.
- Whole-body planar scintigraphy:
  - Acquire simultaneous anterior and posterior whole-body scans.
  - Scan speed: 10 cm/min.
- Pelvic SPECT/CT:
  - Use a dual-head SPECT/CT scanner.
  - Acquisition mode: Step-and-shoot.
  - Time per stop: 30 seconds.
  - Projections: 60-64 per head.



- CT parameters: 130 kVp, 10-30 mAs.
- 4. Image Reconstruction and Analysis:
- Reconstruct SPECT data using an iterative algorithm (e.g., ordered-subset expectation maximization) with scatter and CT-based attenuation correction.
- Analyze images for focal areas of increased tracer uptake that are not consistent with physiological distribution.
- For quantitative analysis, calculate the maximum standardized uptake value (SUVmax) or tumor-to-background ratio (TBR) for identified lesions.

### **II. Protocol for Monitoring Treatment Response**

This protocol is designed to assess changes in PSMA-positive tumor burden following therapy and is based on longitudinal imaging principles.[6]

- 1. Baseline Imaging:
- Perform a baseline 99mTc-Trofolastat SPECT/CT scan as described in Protocol I before initiating a new line of therapy.
- 2. Follow-up Imaging:
- The timing of the follow-up scan should be determined by the specific treatment modality and expected time to response. A common interval is 10-12 weeks after the start of therapy.[9]
- Perform a follow-up 99mTc-Trofolastat SPECT/CT scan using the identical imaging protocol
  as the baseline scan to ensure comparability.
- 3. Image Analysis and Response Assessment:
- Co-register the baseline and follow-up scans for accurate comparison of lesions.
- Qualitative Assessment: Visually compare the number and intensity of PSMA-positive lesions between the two scans.



- Quantitative Assessment:
  - Measure the change in SUVpeak for representative target lesions.
  - Categorize lesion response based on the following criteria[6]:
    - Progressive: >30% increase in SUVpeak.
    - Regressive: >30% decrease in SUVpeak.
    - Stable: All other changes.
  - Correlate imaging findings with biochemical markers (e.g., Prostate-Specific Antigen levels) and clinical status.

### **Data Presentation**

Quantitative data from clinical studies provide a benchmark for the performance of 99mTc-**Trofolastat** in both diagnostic and monitoring settings.

**Diagnostic Performance of 99mTc-Trofolastat** 

| Metric                                                  | Value | Patient Population                                            | Reference |
|---------------------------------------------------------|-------|---------------------------------------------------------------|-----------|
| Sensitivity                                             | 94.2% | 105 patients with high-<br>risk prostate cancer               | [2]       |
| Specificity                                             | 83.3% | 105 patients with high-<br>risk prostate cancer               | [2]       |
| Detection of Lymph<br>Node Involvement<br>(Sensitivity) | 50%   | 105 patients with intermediate- and high-risk prostate cancer | [7]       |
| Detection of Lymph<br>Node Involvement<br>(Specificity) | 87%   | 105 patients with intermediate- and high-risk prostate cancer | [7]       |



Performance in Monitoring Treatment Response (99mTc-

MIP-1404)

| Comparison                               | Concordance<br>Rate | Cohen's<br>Карра (к) | Patient<br>Population                       | Reference |
|------------------------------------------|---------------------|----------------------|---------------------------------------------|-----------|
| SPECT vs. Biochemical Response           | 75%                 | 0.57                 | 28 patients with metastatic prostate cancer | [5]       |
| SPECT vs. CT<br>(RECIST 1.1)             | 57%                 | 0.40                 | 28 patients with metastatic prostate cancer | [5]       |
| CT (RECIST 1.1) vs. Biochemical Response | 50%                 | 0.31                 | 28 patients with metastatic prostate cancer | [5]       |

Note:99mTc-MIP-1404 is another designation for 99mTc-**Trofolastat**.[7]

### Conclusion

99mTc-**Trofolastat** SPECT/CT is a valuable and increasingly accessible imaging modality for the management of prostate cancer. Its ability to specifically target PSMA allows for sensitive detection of cancerous lesions. The protocols and data presented here provide a framework for the application of this technology in monitoring treatment response, offering a non-invasive method to assess therapeutic efficacy and guide clinical decision-making. The quantitative assessment of changes in tracer uptake provides a reproducible and objective measure of treatment response that shows good concordance with biochemical markers. Further research and standardization of response criteria will continue to enhance the clinical utility of 99mTc-**Trofolastat** in the personalized management of prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. [99cmTc]Tc-PSMA-I&S-SPECT/CT: experience in prostate cancer imaging in an outpatient center PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Current status of PSMA-targeted imaging and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. MHRA approves trofolastat for prostate cancer diagnostic imaging Medical Device Network [medicaldevice-network.com]
- 5. Assessment of Treatment Response by 99mTc-MIP-1404 SPECT/CT: A Pilot Study in Patients With Metastatic Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 99mTc-MIP-1404 SPECT/CT for Patients With Metastatic Prostate Cancer: Interobserver and Intraobserver Variability in Treatment-Related Longitudinal Tracer Uptake Assessments of Prostate-Specific Membrane Antigen-Positive Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Influence of Androgen Deprivation Therapy on the Uptake of PSMA-Targeted Agents: Emerging Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Technetium-99m Trofolastat in Monitoring Prostate Cancer Treatment Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192661#application-of-trofolastat-in-monitoring-treatment-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com